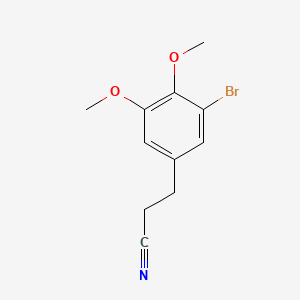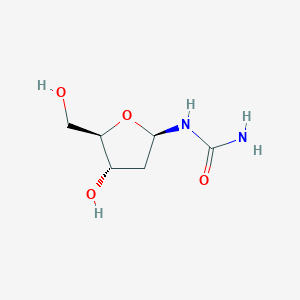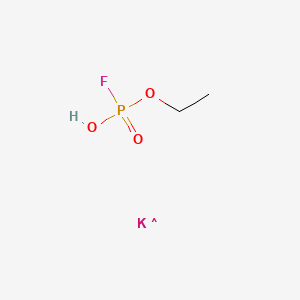
Potassium ethyl monofluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ethyl monofluorophosphate is an organophosphorus compound that contains a monofluorophosphate groupThe monofluorophosphate group is characterized by the substitution of one oxygen atom in a phosphate group with a fluorine atom, resulting in the formula PO3F2− .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium ethyl monofluorophosphate can be synthesized through the reaction of potassium fluoride with ethyl monofluorophosphate. The reaction typically involves the use of an organic solvent and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of difluorophosphate with an alkali, such as potassium hydroxide. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Potassium ethyl monofluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The monofluorophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate derivatives, while reduction can produce phosphite compounds .
Aplicaciones Científicas De Investigación
Potassium ethyl monofluorophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium ethyl monofluorophosphate involves its interaction with specific molecular targets, such as enzymes. The monofluorophosphate group can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation .
Comparación Con Compuestos Similares
Sodium monofluorophosphate: Commonly used in toothpaste for its anti-cavity properties.
Difluorophosphate: Contains two fluorine atoms and has different chemical properties and applications.
Hexafluorophosphate: Known for its use in lithium-ion batteries and other electrochemical applications.
Uniqueness: Its ability to undergo various chemical reactions and its role in enzyme inhibition make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
358-69-0 |
|---|---|
Fórmula molecular |
C2H6FKO3P |
Peso molecular |
167.14 g/mol |
InChI |
InChI=1S/C2H6FO3P.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,4,5); |
Clave InChI |
QRXGMKURFWSAOB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(O)F.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
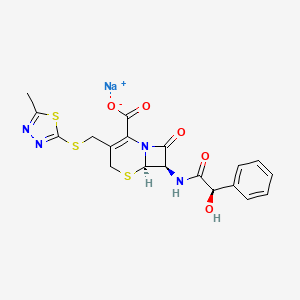
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)

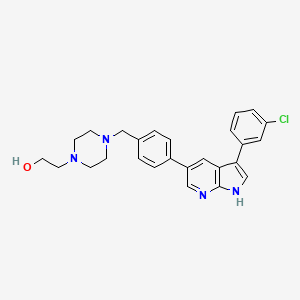



![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
